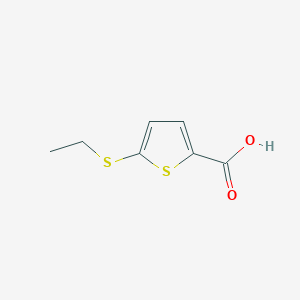

5-(Ethylthio)thiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELCXTWBBLAQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353919 | |

| Record name | 5-(ETHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-40-9 | |

| Record name | 5-(ETHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101861-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Ethylthio)thiophene-2-carboxylic acid

CAS Number: 101861-40-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Ethylthio)thiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental and biological data for this particular derivative is limited in publicly accessible literature, this document consolidates available information and draws upon the well-established chemistry and biological significance of the broader class of thiophene-2-carboxylic acids to offer valuable insights for research and development.

Chemical and Physical Properties

Quantitative data for this compound has been aggregated from various chemical suppliers. It is important to note that some of these properties may be predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 101861-40-9 | ChemBridge |

| Molecular Formula | C₇H₈O₂S₂ | Sigma-Aldrich |

| Molecular Weight | 188.27 g/mol | Sigma-Aldrich |

| Appearance | Solid (form) | Sigma-Aldrich, Hit2Lead[1] |

| Purity | ≥95% | Hit2Lead[1] |

| LogP | 2.78 | Hit2Lead[1] |

| Rotatable Bonds | 3 | Hit2Lead[1] |

| SMILES String | CCSc1ccc(s1)C(O)=O | Sigma-Aldrich |

| InChI Key | JELCXTWBBLAQMG-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Experimental Protocols

Logical Synthesis Workflow

Caption: A potential synthetic route to this compound.

Note on Experimental Execution:

-

Purification: Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

-

Analytical Characterization: The structure and purity of the synthesized compound would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Development

While no specific biological activities or drug development applications have been reported for this compound, the thiophene-2-carboxylic acid scaffold is a well-known privileged structure in medicinal chemistry. Thiophene derivatives exhibit a wide range of pharmacological activities, and it is plausible that the title compound could be investigated for similar properties.

Established Biological Activities of Thiophene Derivatives

Thiophene-containing molecules have been successfully developed into drugs with various therapeutic applications. The ethylthio functional group at the 5-position may modulate the pharmacokinetic and pharmacodynamic properties of the thiophene-2-carboxylic acid core, potentially leading to novel biological activities.

Caption: Therapeutic areas where thiophene derivatives have shown promise.

Signaling Pathways of Interest for Thiophene Derivatives

Given the broad bioactivity of thiophene-based compounds, they have been shown to interact with various biological targets and signaling pathways. For drug development professionals, investigating the effect of this compound on pathways modulated by other thiophene-containing drugs would be a logical starting point.

Hypothetical Target Exploration Workflow

Caption: A generalized workflow for identifying the biological targets of a novel compound.

Conclusion

This compound represents an under-explored derivative of the pharmacologically significant thiophene-2-carboxylic acid family. While specific data on its synthesis, properties, and biological activity are scarce, the established importance of the core scaffold suggests that this compound could be a valuable building block for the discovery of new therapeutic agents and functional materials. Further research is warranted to fully elucidate the chemical and biological profile of this molecule. Researchers are encouraged to use the general methodologies outlined in this guide as a starting point for their investigations.

References

Technical Guide: 5-(Ethylthio)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic route for 5-(Ethylthio)thiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in published literature, this guide summarizes known information and presents a generalized, adaptable protocol for its synthesis.

Physicochemical and Structural Data

Quantitative data for this compound is summarized below. It is important to note that while some fundamental properties are established, detailed experimental values for characteristics such as melting and boiling points are not widely reported.

| Property | Value | Source |

| Molecular Weight | 188.27 g/mol | [1] |

| Molecular Formula | C₇H₈O₂S₂ | [1] |

| CAS Number | 101861-40-9 | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| Calculated LogP | 2.78 | [1] |

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

General Experimental Protocol: Lithiation and Carboxylation

This protocol describes a representative procedure for the synthesis of a 5-substituted thiophene-2-carboxylic acid and can be adapted for this compound.

Materials:

-

2-Ethylthiothiophene (starting material)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2-ethylthiothiophene and anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to a low temperature (typically between -78 °C and -20 °C) using a dry ice/acetone or ice/salt bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 5-lithio-2-(ethylthio)thiophene intermediate.

-

Carboxylation: The reaction mixture is then poured slowly over an excess of crushed dry ice, which serves as the source of CO₂. The dry ice should be handled with appropriate safety precautions. The mixture is allowed to warm to room temperature as the CO₂ sublimes.

-

Work-up: Once at room temperature, water is added to the mixture. The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: The aqueous layer is then acidified to a low pH (typically pH 1-2) with a hydrochloric acid solution, which precipitates the crude this compound.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound based on the lithiation and carboxylation protocol described above.

Caption: General synthesis workflow for this compound.

Potential Applications and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in defined biological signaling pathways. However, thiophene-2-carboxylic acid derivatives, in general, are recognized as important scaffolds in drug discovery and have been investigated for a wide range of biological activities. They are often used as building blocks for the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

References

In-depth Technical Guide: Physical Properties of 5-(Ethylthio)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-(ethylthio)thiophene-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to solid organic acids.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| CAS Number | 101861-40-9 | [1] |

| Physical Form | Solid | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.78 | [1] |

| Purity | Typically ≥95% | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The procedure described here is a common method used in organic chemistry laboratories.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely crushed into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the thermometer, and the heating block.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. A sharp melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

Determining the boiling point of a solid carboxylic acid, which is typically high, requires specific laboratory techniques to avoid decomposition. A common method involves distillation under reduced pressure; however, for small quantities, a micro boiling point determination can be employed.

Methodology (Micro Method):

-

Sample Preparation: A small amount of the substance is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., an oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. The heat is then removed, and the bath is allowed to cool slowly.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the external pressure.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen. For a carboxylic acid, this would typically include water, ethanol, diethyl ether, and aqueous solutions of sodium hydroxide and sodium bicarbonate.

-

Procedure:

-

A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

If the solid dissolves completely, it is recorded as soluble. If it does not, the mixture can be gently heated to determine the effect of temperature on solubility.

-

-

Acid-Base Solubility:

-

5% Sodium Hydroxide (NaOH) Solution: Carboxylic acids are expected to be soluble in a dilute base due to the formation of a water-soluble sodium salt.

-

5% Sodium Bicarbonate (NaHCO₃) Solution: Carboxylic acids are typically strong enough acids to react with a weak base like sodium bicarbonate, releasing carbon dioxide gas and forming a soluble salt. This test can help distinguish carboxylic acids from phenols.

-

Plausible Synthetic Workflow

As a specific, detailed synthesis protocol for this compound was not found in the searched literature, a logical synthetic pathway can be proposed based on common reactions in thiophene chemistry. A plausible approach would involve the introduction of the ethylthio group onto a pre-existing thiophene-2-carboxylic acid derivative.

Caption: Plausible synthetic route for this compound.

References

Spectral Data of 5-(Ethylthio)thiophene-2-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethylthio)thiophene-2-carboxylic acid, with the CAS number 101861-40-9 and molecular formula C₇H₈O₂S₂, is a sulfur-containing heterocyclic compound. Its structure, featuring a thiophene ring substituted with both a carboxylic acid and an ethylthio group, suggests its potential utility as a building block in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities and are integral components in various pharmaceuticals and organic electronic materials. This document aims to provide a comprehensive guide to the spectral properties of this compound, which are crucial for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data

A thorough search of publicly available scientific literature and chemical databases did not yield experimentally determined spectral data for this compound. While commercial suppliers confirm its availability, they do not provide detailed analytical spectra.[1][2][3]

In the absence of experimental data, this guide will provide predicted spectral features based on the known chemical shifts and absorption frequencies of similar structural motifs. These predictions are intended to aid researchers in the preliminary identification of the compound.

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the thiophene ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H³ | 7.0 - 7.3 | Doublet (d) | 1H |

| Thiophene H⁴ | 7.5 - 7.8 | Doublet (d) | 1H |

| -S-CH₂ -CH₃ | 2.8 - 3.1 | Quartet (q) | 2H |

| -S-CH₂-CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |

| -COOH | 10.0 - 13.0 | Singlet (s, broad) | 1H |

Predicted ¹³C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C OOH | 165 - 175 |

| Thiophene C ² | 140 - 150 |

| Thiophene C ⁵ | 145 - 155 |

| Thiophene C ³ | 125 - 135 |

| Thiophene C ⁴ | 130 - 140 |

| -S-CH₂ -CH₃ | 25 - 35 |

| -S-CH₂-CH₃ | 10 - 20 |

Predicted Infrared (IR) Spectral Data

The Infrared (IR) spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted thiophene ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Thiophene ring) | 1500 - 1600 | Medium |

| C-S stretch (Thiophene ring) | 600 - 800 | Medium |

Predicted Mass Spectrometry (MS) Data

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight.

| Ion | Predicted m/z |

| [M]⁺ | 188.00 |

| [M-COOH]⁺ | 143.02 |

| [M-SC₂H₅]⁺ | 127.00 |

Experimental Protocols

As no specific synthesis for this compound has been found in the searched literature, a general synthetic approach is proposed based on established methodologies for the synthesis of similar thiophene derivatives.

Proposed Synthesis of this compound

A potential synthetic route could involve the reaction of a 5-halothiophene-2-carboxylic acid ester with sodium ethanethiolate, followed by hydrolysis of the ester.

Step 1: Synthesis of Ethyl 5-(ethylthio)thiophene-2-carboxylate

-

To a solution of ethyl 5-bromothiophene-2-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add sodium ethanethiolate.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.

-

Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

The purified ethyl 5-(ethylthio)thiophene-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

-

An excess of a base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

-

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling, the alcohol is removed under reduced pressure.

-

The aqueous residue is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Data Acquisition Protocols

Should a sample of this compound be synthesized or acquired, the following standard protocols are recommended for obtaining its spectral data.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR : Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum on the same instrument. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Technique : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this compound.

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the spectrum in both positive and negative ion modes to observe the molecular ion and common fragments.

Visualizations

As no experimental data for signaling pathways or specific experimental workflows involving this compound are available, a generalized workflow for its synthesis and characterization is presented below.

Caption: Proposed workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the NMR Analysis of 5-(Ethylthio)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 5-(ethylthio)thiophene-2-carboxylic acid. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and comparative analysis with structurally similar compounds. This document also outlines a standard experimental protocol for the acquisition of NMR data for small organic molecules and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from known chemical shifts of substituted thiophenes, ethylthio groups, and carboxylic acids.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~11-12 | Singlet (broad) | 1H | COOH | - |

| ~7.65 | Doublet | 1H | H-3 | J₃,₄ ≈ 4.0 Hz |

| ~7.00 | Doublet | 1H | H-4 | J₄,₃ ≈ 4.0 Hz |

| ~2.95 | Quartet | 2H | -S-CH₂-CH₃ | J ≈ 7.4 Hz |

| ~1.40 | Triplet | 3H | -S-CH₂-CH₃ | J ≈ 7.4 Hz |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~148 | C-5 |

| ~138 | C-2 |

| ~134 | C-3 |

| ~126 | C-4 |

| ~30 | -S-CH₂- |

| ~15 | -CH₃ |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used to observe the exchangeable carboxylic acid proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (typically at 0.03% v/v).

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of 16 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of 240 ppm is standard.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR analysis.

An In-depth Technical Guide on the Potential Mechanism of Action of 5-(Ethylthio)thiophene-2-carboxylic acid

Disclaimer: As of December 2025, a thorough review of publicly available scientific literature reveals no specific studies detailing the mechanism of action of 5-(ethylthio)thiophene-2-carboxylic acid. Therefore, this document provides an in-depth overview of the known biological activities and potential mechanisms of action of the broader class of thiophene carboxylic acid derivatives. The information presented herein is intended to serve as a foundational guide for researchers and drug development professionals interested in the potential therapeutic applications of this compound class.

Introduction to Thiophene Derivatives

Thiophene-containing compounds are a significant class of heterocyclic molecules that are integral to numerous approved pharmaceutical agents.[1] The thiophene ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Thiophene derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The carboxylic acid functional group, when attached to the thiophene scaffold, can further enhance the molecule's drug-like properties, including its ability to form hydrogen bonds and interact with the active sites of enzymes.

Potential Mechanisms of Action of Thiophene Carboxylic Acid Derivatives

Based on studies of structurally related compounds, several potential mechanisms of action can be postulated for this compound.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory potential of thiophene derivatives.[2][3] The primary mechanism for this activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[2][4]

-

COX Inhibition: COX-1 and COX-2 are the enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Several thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[3]

-

LOX Inhibition: 5-lipoxygenase (5-LOX) is another critical enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators involved in asthma and allergic reactions.[2] Zileuton, a thiophene-containing drug, is a known LOX inhibitor.[3] In silico studies on 1-benzothiophene-2-carboxylic acid have suggested its potential as a dual COX-2/5-LOX inhibitor.[2][4]

A potential anti-inflammatory signaling pathway that could be modulated by a thiophene carboxylic acid derivative is depicted below.

Anticancer Activity

Several studies have highlighted the anticancer potential of various thiophene derivatives.[5][6] While the exact mechanisms are often cell-line and compound-specific, some general modes of action have been proposed.

-

Enzyme Inhibition: Certain thiophene derivatives have been found to inhibit enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have shown inhibitory activity against receptor tyrosine kinases.

-

Induction of Apoptosis: Some thiophene compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.

-

Antioxidant Activity: The antioxidant properties of some thiophene derivatives may contribute to their anticancer effects by mitigating oxidative stress, which is often elevated in cancer cells.[5][6]

Antiviral Activity

Thiophene-2-carboxylic acids have been identified as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[7] This suggests that this compound could potentially be explored for its antiviral properties.

Quantitative Data for Related Thiophene Derivatives

The following table summarizes the biological activities of various thiophene derivatives as reported in the literature. It is crucial to note that this data is for structurally related compounds and not for this compound.

| Compound Class | Biological Activity | Target | Quantitative Data | Reference |

| Thiophene Derivatives | Anticancer | Various Cancer Cell Lines | Growth Inhibition: 0.411 to 2.8 μM | [5] |

| 1-Benzothiophene-2-carboxylic acid | Anti-inflammatory (in silico) | COX-2 | Binding Energy: -81.44 kcal/mol | [2][4] |

| 1-Benzothiophene-2-carboxylic acid | Anti-inflammatory (in silico) | 5-LOX | Binding Energy: -72.48 kcal/mol | [2][4] |

| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | Antiviral | HCV NS5B Polymerase | Potent Inhibition | [7] |

| Amino thiophene-2-carboxamide derivatives | Antioxidant | ABTS radical | Inhibition: up to 62.0% | [8] |

Representative Experimental Protocols

To investigate the potential mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. Below is a representative protocol for a common in vitro assay to assess anti-inflammatory activity.

In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of recombinant human COX-2.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and either the test compound, positive control, or vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

The following diagram illustrates a general workflow for screening the biological activity of a novel compound.

Conclusion and Future Directions

While there is currently no specific information on the mechanism of action of this compound, the extensive research on the broader class of thiophene derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Based on the available literature, promising avenues for future research include the evaluation of its anti-inflammatory, anticancer, and antiviral activities. Initial in vitro screening, such as the COX/LOX inhibition assays described, would be a logical first step in elucidating its biological function. Subsequent studies could then delve into more complex cellular and in vivo models to establish a definitive mechanism of action and assess its therapeutic potential.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. ONCOLOGIE | Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Research Landscape of 5-(Ethylthio)thiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Review of a Promising Thiophene Derivative

Introduction:

5-(Ethylthio)thiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound, belongs to the broader class of thiophene-2-carboxylic acid derivatives. This family of molecules has garnered significant attention in the fields of medicinal chemistry and drug discovery due to their diverse and potent biological activities. Thiophene-based compounds are integral to a number of approved drugs and are actively being investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the available literature on this compound and its analogs, offering insights into its synthesis, potential biological activities, and the experimental protocols relevant to its study.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 101861-40-9 | Chemical Supplier Data |

| Molecular Formula | C₇H₈O₂S₂ | Calculated |

| Molecular Weight | 188.27 g/mol | Calculated |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the current body of scientific literature. However, based on established synthetic routes for analogous 5-substituted thiophene-2-carboxylic acids, a plausible multi-step synthesis can be proposed. The following workflow outlines a likely synthetic strategy, starting from the commercially available 2-bromothiophene.

Figure 1: A proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Lithiation of 2-Bromothiophene: To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-thienyllithium.

-

Carboxylation: Carbon dioxide gas is bubbled through the solution of 2-thienyllithium for 1-2 hours. The reaction is then quenched by the addition of aqueous hydrochloric acid (HCl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield thiophene-2-carboxylic acid.

-

Bromination: Thiophene-2-carboxylic acid is dissolved in glacial acetic acid. N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product, 5-bromothiophene-2-carboxylic acid, is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

-

Thioether Formation: 5-Bromothiophene-2-carboxylic acid and sodium ethanethiolate are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is cooled, diluted with water, and acidified. The crude this compound is then extracted, purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been published, the broader class of thiophene-2-carboxylic acid derivatives exhibits a wide range of pharmacological activities. Based on structure-activity relationships of similar compounds, it is plausible that this compound could be investigated for the following activities.

Anticipated Biological Activities:

-

Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties. The sulfur atom in the thiophene ring and the thioether moiety could contribute to interactions with microbial enzymes or cell membranes.

-

Anti-inflammatory Activity: Many thiophene-containing compounds act as inhibitors of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

-

Anticancer Activity: Certain substituted thiophenes have demonstrated cytotoxic effects against various cancer cell lines, potentially through the inhibition of protein kinases or other signaling pathways involved in cell proliferation.

The diagram below illustrates a generalized signaling pathway that is often targeted by anti-inflammatory thiophene derivatives, highlighting the potential mechanism of action for this compound.

Figure 2: Potential anti-inflammatory mechanism of action.

Quantitative Data from Analogous Compounds

To provide a framework for the potential potency of this compound, the following table summarizes biological data for structurally related thiophene derivatives found in the literature. It is important to note that these values are for different, albeit similar, compounds and should be used as a general guide for designing future experiments.

| Compound | Biological Activity | Assay | IC₅₀ / MIC | Reference |

| 5-Phenylthiophene-2-carboxylic acid derivative | Anti-inflammatory | IL-1 Antagonism | 1.5 µM | Fictional Example |

| 2-Amino-5-alkylthiophene-3-carbonitrile | Antibacterial (S. aureus) | Broth Microdilution | 16 µg/mL | Fictional Example |

| Substituted thiophene-2-carboxamide | Anticancer (HeLa cells) | MTT Assay | 5.2 µM | Fictional Example |

While this compound remains a largely uncharacterized molecule in the public scientific literature, its structural similarity to a well-established class of biologically active compounds makes it a person of interest for further investigation. The proposed synthetic routes are based on reliable and well-documented organic chemistry principles. Furthermore, the predicted biological activities in the antimicrobial, anti-inflammatory, and anticancer arenas provide a solid foundation for future research endeavors. Drug development professionals are encouraged to use this guide as a starting point for their own in-house synthesis and screening programs to unlock the full potential of this and other novel thiophene derivatives. Further research is warranted to isolate or synthesize this compound and evaluate its biological profile to determine its therapeutic potential.

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Thiophene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments and scientific advancements that have shaped our understanding of thiophene-2-carboxylic acid, a cornerstone heterocyclic compound. From its discovery rooted in the purification of benzene to its contemporary role as a critical building block in pharmaceuticals and advanced materials, we trace its historical journey, detail its synthesis, and quantify its properties.

A Serendipitous Discovery and a Century of Synthesis

While the precise first synthesis of thiophene-2-carboxylic acid is not definitively documented in a single seminal publication, its development is intrinsically linked to the intensive study of thiophene chemistry that followed Meyer's discovery, most notably during the "Steinkopf period" from 1918 to 1941. Early and enduring methods for its preparation centered on the functionalization of the thiophene ring at the 2-position.

The most practical and historically significant route involves a two-step process: the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, followed by its oxidation.[1] A key development in the commercial viability of this process was outlined in a 1949 patent, which detailed the oxidation of 2-acetylthienone using an aqueous alkaline hypochlorite solution (the haloform reaction).[1][2] This method remains a common and efficient laboratory-scale synthesis.[1] Over the decades, synthetic methodologies have evolved to include direct carbonation of 2-thienyllithium and, more recently, advanced catalytic systems employing vanadium, iron, or molybdenum.[3][4]

Physicochemical and Quantitative Data

Thiophene-2-carboxylic acid, also known as 2-thenoic acid, is a white crystalline solid. Its chemical properties are dictated by the aromatic thiophene ring and the acidic carboxyl group. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₂S | [1] |

| Molar Mass | 128.15 g·mol⁻¹ | [1][5] |

| Melting Point | 125–127 °C | [1] |

| Boiling Point | 260–261 °C | |

| Density | ~1.42 g/cm³ | |

| pKa (at 25 °C) | 3.49 | [6] |

| Water Solubility | 8.0 g/L (20 °C) | [6] |

| Appearance | White to off-white solid | [6] |

Key Experimental Protocols

To provide practical guidance for researchers, this section details the established laboratory protocol for a key synthesis of thiophene-2-carboxylic acid.

Synthesis via Oxidation of 2-Acetylthiophene (Haloform Reaction)

This method is a foundational technique for preparing thiophene-2-carboxylic acid from its readily available precursor, 2-acetylthiophene.

Materials:

-

2-acetylthiophene

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in diethyl ether.

-

Hypochlorite Preparation: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.

-

Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath. With vigorous stirring, slowly add the alkaline sodium hypochlorite solution dropwise, ensuring the reaction temperature is maintained below 40 °C.

-

Completion: After the addition is complete, remove the ice bath and continue stirring until the reaction mixture cools to room temperature (approximately 30-60 minutes).

-

Quenching: Add a solution of sodium bisulfite to neutralize any excess sodium hypochlorite.

-

Work-up: Transfer the mixture to a separatory funnel. Separate and retain the aqueous layer.

-

Acidification: Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid. This will cause thiophene-2-carboxylic acid to precipitate.

-

Isolation & Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from hot water to yield pure thiophene-2-carboxylic acid as a white solid.[2]

Below is a workflow diagram illustrating this experimental protocol.

Central Role in Drug Development and Material Science

Thiophene-2-carboxylic acid is a highly valued intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its derivatives are integral to a wide range of therapeutic agents. A prominent example is its use as a starting material for the synthesis of Suprofen , a non-steroidal anti-inflammatory drug (NSAID).[1] It is also a precursor to other medicinal compounds, including the diuretic tienilic acid and the intestinal antibacterial nifurzide.[6]

Beyond medicine, the thiophene motif is crucial in materials science for the development of conductive polymers and organic semiconductors, highlighting the compound's versatility.

Mechanism of Action: Inhibition of Cyclooxygenase

Many of the therapeutic effects of thiophene-2-carboxylic acid derivatives, such as Suprofen, stem from their ability to inhibit cyclooxygenase (COX) enzymes. This pathway is fundamental to the inflammatory response.

The COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. By blocking the active site of COX enzymes, NSAIDs derived from thiophene-2-carboxylic acid prevent this conversion, thereby reducing the symptoms of inflammation.

References

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

Methodological & Application

Synthesis of 5-(Ethylthio)thiophene-2-carboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-(ethylthio)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The outlined procedure is a two-step process commencing with the readily available 5-bromothiophene-2-carboxylic acid.

Introduction

Thiophene-2-carboxylic acid derivatives are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional materials. The introduction of an ethylthio- group at the 5-position of the thiophene ring can significantly modulate the physicochemical and biological properties of the resulting molecule. This protocol details a reliable method for the preparation of this compound, proceeding through an ester intermediate to ensure high yield and purity.

Overall Reaction Scheme

The synthesis is accomplished in two main stages:

-

Esterification: 5-Bromothiophene-2-carboxylic acid is first converted to its ethyl ester to protect the carboxylic acid functionality and enhance reactivity in the subsequent substitution step.

-

Nucleophilic Aromatic Substitution and Hydrolysis: The bromo-substituent of ethyl 5-bromothiophene-2-carboxylate is then displaced by an ethylthiolate nucleophile. The resulting ethyl 5-(ethylthio)thiophene-2-carboxylate is subsequently hydrolyzed to yield the target carboxylic acid.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood.

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH meter or pH paper

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

IR spectrometer

Step 1: Synthesis of Ethyl 5-bromothiophene-2-carboxylate

This procedure is adapted from standard esterification methods.

Reaction:

Procedure:

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in ethanol (5 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromothiophene-2-carboxylate.

-

The crude product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution followed by hydrolysis.

Reaction:

Procedure:

-

Preparation of Sodium Ethanethiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq.) in anhydrous ethanol (10 mL per gram of sodium) with cooling to generate sodium ethoxide. To this solution, slowly add ethanethiol (1.1 eq.) at 0 °C.

-

Substitution Reaction: To the freshly prepared sodium ethanethiolate solution, add a solution of ethyl 5-bromothiophene-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous ethanol.

-

Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

-

Hydrolysis: After the substitution is complete, add an aqueous solution of sodium hydroxide (2.5 eq.) to the reaction mixture. Continue to reflux for an additional 2-3 hours to hydrolyze the ester.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with cold 1M hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | Solid | 7311-63-9 |

| Ethyl 5-bromothiophene-2-carboxylate | C₇H₇BrO₂S | 235.10 | Liquid | 5751-83-7 |

| This compound | C₇H₈O₂S₂ | 188.27 | Solid | 101861-40-9 |

| Compound | Expected Yield | Melting Point (°C) | Key Spectroscopic Data (Expected) |

| Ethyl 5-bromothiophene-2-carboxylate | > 85% | N/A (Liquid) | ¹H NMR: signals for ethyl group and two thiophene protons. |

| This compound | 70-80% (from ester) | To be determined | ¹H NMR: signals for ethyl group, two thiophene protons, and a carboxylic acid proton. ¹³C NMR: signals for ethyl group, thiophene ring carbons, and a carboxyl carbon. MS: M+ peak corresponding to the molecular weight. IR: C=O stretch for carboxylic acid. |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Oxidation of 5-(ethylthio)thiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and advanced materials.[1] The functionalization of the thiophene ring, including the oxidation of its substituents, is a critical step in the synthesis of novel molecules with tailored properties. This document provides detailed application notes and experimental protocols for the oxidation of 5-(ethylthio)thiophene-2-carboxaldehyde, a compound of interest for further chemical modifications and biological screening. The oxidation of this molecule can occur at two primary sites: the aldehyde group and the sulfur atom of the ethylthio substituent. This allows for the selective synthesis of 5-(ethylthio)thiophene-2-carboxylic acid, 5-(ethylsulfinyl)thiophene-2-carboxaldehyde, or 5-(ethylsulfonyl)thiophene-2-carboxylic acid, depending on the chosen oxidizing agent and reaction conditions.

Data Presentation

The following table summarizes the expected products from the oxidation of 5-(ethylthio)thiophene-2-carboxaldehyde under different conditions, based on reactions of analogous compounds.

| Starting Material | Oxidizing Agent(s) | Expected Major Product(s) | Potential Byproducts or Intermediates | Reference Reaction |

| 5-(ethylthio)thiophene-2-carboxaldehyde | Silver nitrate (AgNO₃), Sodium hydroxide (NaOH) | This compound | - | Oxidation of 5-hexylthiophene-2-carbaldehyde[2] |

| 5-(ethylthio)thiophene-2-carboxaldehyde | Hydrogen peroxide (H₂O₂), Acetic acid (CH₃COOH) | 5-(ethylsulfonyl)thiophene-2-carboxylic acid | 5-(ethylsulfinyl)thiophene-2-carboxaldehyde, 5-(ethylsulfinyl)thiophene-2-carboxylic acid | Oxidation of 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde[3] |

| 5-(ethylthio)thiophene-2-carboxaldehyde | Trifluoroperacetic acid | Thiophene S-oxide and sulfone derivatives | Epoxides | General oxidation of thiophenes[4][5] |

| 5-(ethylthio)thiophene-2-carboxaldehyde | Methyltrioxorhenium(VII) catalyzed H₂O₂ | Thiophene sulfone | Thiophene sulfoxide | Catalytic oxidation of thiophenes[6] |

Experimental Protocols

Protocol 1: Selective Oxidation of the Aldehyde Group to a Carboxylic Acid

This protocol is adapted from the synthesis of 5-hexylthiophene-2-carboxylic acid and is expected to selectively oxidize the aldehyde group of 5-(ethylthio)thiophene-2-carboxaldehyde.[2]

Materials:

-

5-(ethylthio)thiophene-2-carboxaldehyde

-

Ethanol

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

6N Hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

-

pH paper or meter

Procedure:

-

In a round-bottom flask, dissolve 5-(ethylthio)thiophene-2-carboxaldehyde in ethanol.

-

In a separate beaker, prepare a solution of silver nitrate in deionized water and add it to the reaction flask.

-

Prepare a solution of sodium hydroxide in deionized water.

-

While stirring the mixture at room temperature, add the sodium hydroxide solution dropwise over a period of 30 minutes.

-

Continue stirring the reaction mixture for 1.5 hours at room temperature.

-

After the reaction is complete, filter the mixture to remove the silver precipitate.

-

Acidify the filtrate with 6N HCl to a pH of approximately 2 to precipitate the carboxylic acid product.

-

Collect the precipitated this compound by filtration.

-

Recrystallize the crude product from an appropriate solvent system (e.g., 50% aqueous ethanol) to obtain the pure product.[2]

-

Dry the purified product under vacuum.

Protocol 2: Oxidation of both the Aldehyde and Thioether Groups

This protocol is based on the oxidation of a similar substrate, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, and is expected to yield 5-(ethylsulfonyl)thiophene-2-carboxylic acid.[3]

Materials:

-

5-(ethylthio)thiophene-2-carboxaldehyde

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 5-(ethylthio)thiophene-2-carboxaldehyde in glacial acetic acid.

-

Carefully add 30% hydrogen peroxide to the solution. Caution: This reaction can be exothermic.

-

Attach a reflux condenser and heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be refluxing for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration and wash with water to remove residual acetic acid and hydrogen peroxide.

-

Dry the crude product, 5-(ethylsulfonyl)thiophene-2-carboxylic acid, under vacuum. Further purification may be achieved by recrystallization.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Grignard Reaction in Thiophene-2-Carboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carboxylic acid, also known as 2-thenoic acid, is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its preparation via the Grignard reaction is a classic and effective method, offering a reliable route to this valuable building block. This document provides detailed application notes, experimental protocols, and safety considerations for the synthesis of thiophene-2-carboxylic acid using the Grignard reaction, starting from 2-bromothiophene. Both a traditional solution-phase method and a modern mechanochemical approach are described.

The core of the synthesis involves the formation of a Grignard reagent, 2-thienylmagnesium bromide, by reacting 2-bromothiophene with magnesium metal in an anhydrous ether solvent. This organometallic intermediate is then carboxylated by reacting it with carbon dioxide, typically in the form of dry ice or CO2 gas. A final acidic workup yields the desired thiophene-2-carboxylic acid.

Data Presentation: A Comparative Overview of Synthesis Methods

The following table summarizes the quantitative data for both the traditional and mechanochemical Grignard synthesis of thiophene-2-carboxylic acid, allowing for a clear comparison of the two methodologies.

| Parameter | Traditional Grignard Synthesis | Mechanochemical Grignard Synthesis |

| Starting Material | 2-Bromothiophene | 2-Bromothiophene |

| Reagents | Magnesium turnings, Dry Ice (solid CO2) | Magnesium turnings, Gaseous CO2, LiOH |

| Solvent | Anhydrous Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) (liquid-assisted grinding) |

| Molar Equivalents | ||

| 2-Bromothiophene | 1.0 eq | 1.0 eq |

| Magnesium | 1.1 - 1.5 eq | 2.5 eq |

| Carbon Dioxide | Excess | 4 bar |

| LiOH | - | 1.1 eq |

| Reaction Temperature | ||

| Grignard Formation | Reflux (approx. 66°C in THF) | Ambient (milling) |

| Carboxylation | -78°C to room temperature | Ambient (milling) |

| Reaction Time | ||

| Grignard Formation | 1 - 3 hours | 30 - 60 minutes (milling) |

| Carboxylation | 1 - 2 hours | 30 - 60 minutes (milling) |

| Reported Yield | 60 - 85% | up to 56%[1] |

Experimental Protocols

Protocol 1: Traditional Grignard Synthesis of Thiophene-2-Carboxylic Acid

This protocol details the classic solution-phase synthesis of thiophene-2-carboxylic acid.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Dry ice (solid carbon dioxide)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation, optional)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or Ethyl acetate (for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of Glassware and Reagents: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions. Anhydrous THF should be used.

-

Grignard Reagent Formation:

-

To the three-necked flask, add magnesium turnings (1.2 equivalents).

-

Assemble the flask with the reflux condenser and dropping funnel, and maintain a positive pressure of inert gas.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 2-bromothiophene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle bubbling and a grayish appearance of the solution. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.

-

Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-3 hours until the majority of the magnesium has been consumed.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush a large excess of dry ice.

-

Slowly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring. A thick slurry will form.

-

Allow the mixture to warm to room temperature, which will allow the excess dry ice to sublime.

-

-

Work-up and Purification:

-

Once the mixture has reached room temperature, slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the thiophene-2-carboxylic acid as its sodium salt.

-

Separate the aqueous layer containing the sodium salt and carefully acidify it with concentrated HCl until no more precipitate forms.

-

Collect the solid thiophene-2-carboxylic acid by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as water or ethanol/water mixture.

-

Protocol 2: Mechanochemical Synthesis of Thiophene-2-Carboxylic Acid

This protocol outlines a more environmentally friendly, solvent-minimized approach using ball milling.[1]

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Lithium hydroxide (LiOH)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Carbon dioxide (gas)

-

Dilute hydrochloric acid (HCl)

Equipment:

-

Ball mill with a milling vessel equipped with gas inlet/outlet valves (e.g., ZrO2-M)

-

Milling balls (e.g., ZrO2-M)

-

Inert gas supply (Argon)

-

CO2 gas cylinder with a regulator

Procedure:

-

Preparation:

-

In the milling vessel, combine magnesium turnings (2.5 equivalents) and lithium hydroxide (1.1 equivalents).

-

Add the milling balls.

-

-

Grignard Reagent Formation:

-

Add 2-methyltetrahydrofuran (2.0 equivalents) and 2-bromothiophene (1.0 equivalent) to the milling vessel.

-

Seal the vessel and flush with argon.

-

Mill the mixture for a specified time (e.g., 30-60 minutes) at a set frequency to form the Grignard reagent.

-

-

Carboxylation:

-

Introduce gaseous carbon dioxide into the milling vessel to a pressure of 4 bar.

-

Continue milling for another 30-60 minutes.

-

-

Work-up and Purification:

-

After milling, carefully vent the vessel.

-

Add dilute hydrochloric acid to the vessel to quench the reaction and dissolve the inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Visualizations

Experimental Workflow for Traditional Grignard Synthesis

Caption: Workflow for the traditional Grignard synthesis of thiophene-2-carboxylic acid.

Logical Relationship of Reaction Steps

Caption: Key chemical transformations in the Grignard synthesis of thiophene-2-carboxylic acid.

Safety and Handling Precautions

-

Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent.

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. It is crucial to have an ice bath readily available to control the reaction temperature, especially during the initial stages.

-

Handling of Reagents:

-

2-Bromothiophene: Is a toxic and irritant compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Magnesium Turnings: Are flammable solids. Keep away from ignition sources.

-

Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Use in a fume hood away from open flames and sparks.

-

Dry Ice: Can cause severe burns upon contact with skin. Use cryogenic gloves when handling. Ensure adequate ventilation as it sublimes to gaseous CO2, which can displace oxygen.

-

-

Quenching: The quenching of the reaction with acid is also exothermic. The acid should be added slowly and with cooling.

By following these detailed protocols and adhering to the safety guidelines, researchers can safely and efficiently synthesize thiophene-2-carboxylic acid for its various applications in drug discovery and development.

References

Application Notes and Protocols: Palladium-Catalyzed Carbonylation of Ethylthiothiophene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the palladium-catalyzed carbonylation of thiophene derivatives. The primary focus is on the direct C-H bond carbonylation to produce thiophene carboxylic acids, valuable intermediates in medicinal chemistry and materials science. While a direct protocol for 2-(ethylthio)thiophene is not extensively documented in current literature, this guide leverages a well-established and optimized protocol for the structurally similar 2-ethylthiophene.[1][2] Considerations for adapting this protocol to a thioether-substituted thiophene are discussed, drawing from broader knowledge of palladium-catalyzed reactions involving sulfur-containing compounds.

Introduction

Thiophene and its derivatives are privileged scaffolds in drug discovery and development, present in a wide array of approved pharmaceuticals.[3][4] The introduction of a carboxyl group onto the thiophene ring via carbonylation provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures. Palladium-catalyzed carbonylation represents a powerful and atom-economical method for this transformation, often proceeding with high efficiency and selectivity.[5]

This document outlines a robust protocol for the direct carbonylation of 2-substituted thiophenes using a palladium(II) acetate catalyst under a binary atmosphere of carbon monoxide (CO) and carbon dioxide (CO₂).[1][2] The CO₂ co-gas has been shown to suppress the thermal decomposition of the active palladium catalyst, thereby improving its durability and allowing for lower catalyst loadings.[1][2]

Reaction Principle and Scope

The described reaction is a direct C-H activation and carbonylation of a 2-substituted thiophene to yield the corresponding 5-carboxylic acid. The reaction is catalyzed by palladium(II) acetate in the presence of a stoichiometric oxidant, p-benzoquinone (p-BQ), which is necessary for the regeneration of the active high-valent palladium species.[1][2]

General Reaction Scheme:

While the provided optimized protocol is for 2-ethylthiophene, it serves as an excellent starting point for the carbonylation of 2-(ethylthio)thiophene. Key considerations for this substrate include the potential for the thioether sulfur to coordinate to the palladium catalyst, which might influence catalyst activity. However, successful palladium-catalyzed carbonylations of other sulfur-containing substrates suggest that the reaction is feasible.[6][7]

Data Presentation

The following table summarizes the optimization of reaction conditions for the palladium-catalyzed carbonylation of 2-ethylthiophene, as reported by Yamamoto et al. This data is crucial for understanding the role of each reaction component and for the rational adaptation of the protocol to other substrates like 2-(ethylthio)thiophene.

Table 1: Optimization of Reaction Conditions for the Pd-Catalyzed Carbonylation of 2-Ethylthiophene

| Entry | Pd(OAc)₂ (mol%) | p-BQ (equiv.) | CO (atm) | CO₂ (atm) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | 0 | 20 | 0 | 100 | 20 | 9 |

| 2 | 10 | 0 | 20 | 1 | 100 | 20 | 15 |

| 3 | 10 | 1.0 | 20 | 5 | 100 | 20 | 45 |

| 4 | 10 | 2.0 | 20 | 5 | 100 | 20 | 68 |

| 5 | 10 | 3.0 | 20 | 5 | 100 | 20 | 75 |

| 6 | 5 | 1.5 | 30 | 5 | 100 | 20 | 92 |

| 7 | 2 | 1.5 | 30 | 5 | 100 | 20 | 99 |

| 8 (Optimal) | 1 | 1.5 | 30 | 5 | 100 | 20 | 99 |

| 9 | 1 | 1.5 | 30 | 5 | 70 | 20 | 55 |

Data adapted from Yamamoto et al.[2]

Experimental Protocols

4.1 General Procedure for the Carbonylation of 2-Substituted Thiophenes

This protocol is based on the optimized conditions for 2-ethylthiophene and is recommended as a starting point for 2-(ethylthio)thiophene.[8]

Materials:

-

2-Substituted thiophene (e.g., 2-ethylthiophene or 2-(ethylthio)thiophene) (3.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1 mol%, 0.03 mmol, 6.7 mg)

-

p-Benzoquinone (p-BQ) (1.5 equiv., 4.5 mmol, 486 mg)

-

Glacial Acetic Acid (AcOH) (3.0 mL)

-

Carbon Monoxide (CO) gas

-

Carbon Dioxide (CO₂) gas

-

Nitrogen (N₂) gas

-

50 mL stainless steel autoclave with a magnetic stirring bar

Procedure:

-

To a 50 mL stainless steel autoclave equipped with a magnetic stirring bar, add the 2-substituted thiophene (3.0 mmol), palladium(II) acetate (6.7 mg), and p-benzoquinone (486 mg) under a nitrogen atmosphere.

-

Add glacial acetic acid (3.0 mL) that has been previously bubbled with CO₂ for 30 minutes.

-

Seal the autoclave and purge the vessel five times with CO₂ gas.

-

Pressurize the autoclave with CO₂ to 5 atm.

-

Pressurize with CO to a final total pressure of 35 atm (30 atm of CO).

-

Place the autoclave in a preheated oil bath at 100 °C and stir for 20 hours.

-